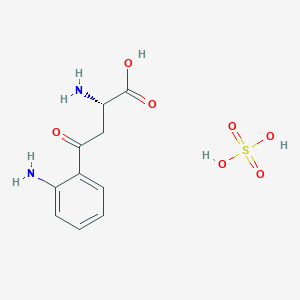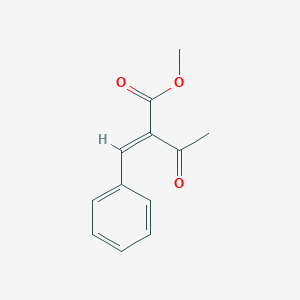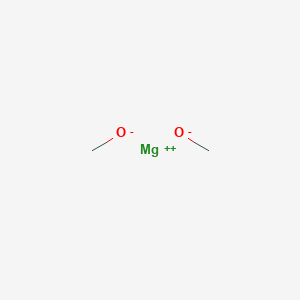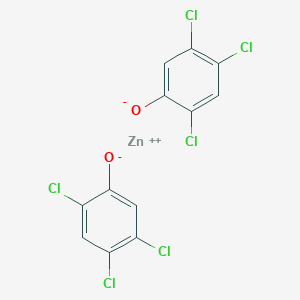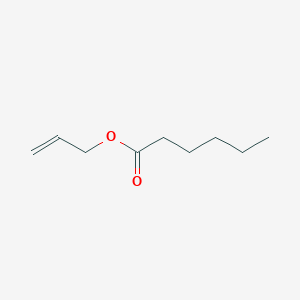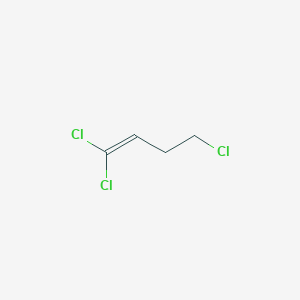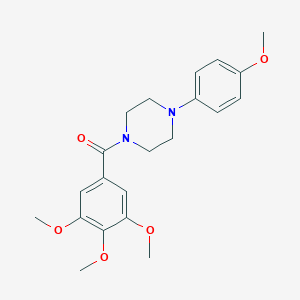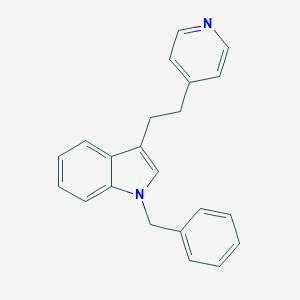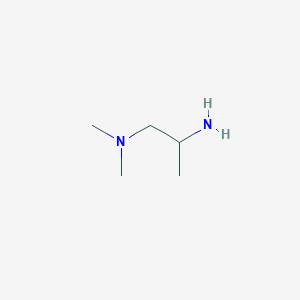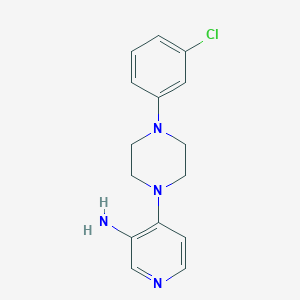
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms. Piperazine derivatives have been studied for their potential as antipsychotic, anticonvulsant, and antidepressant agents.
Mecanismo De Acción
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- exerts its effects by binding to specific receptors in the brain and other tissues. It has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Piperazine derivatives have also been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Piperazine derivatives have also been shown to have anticonvulsant and neuroprotective effects, which may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for research. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, piperazine derivatives can have complex pharmacological properties, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of piperazine derivatives as anticancer agents. Additionally, the use of piperazine derivatives in the treatment of neurological disorders, such as epilepsy and Parkinson's disease, is an area of active research.
Conclusion
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It has been studied for its potential as an antipsychotic, anticonvulsant, and antidepressant agent. Piperazine derivatives have also been studied for their potential as anticancer agents. Although piperazine derivatives can have complex pharmacological properties, they offer several advantages for lab experiments, including availability and stability. Future research on piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is likely to focus on the development of new derivatives with improved pharmacological properties and the investigation of their potential in the treatment of neurological disorders and cancer.
Métodos De Síntesis
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- can be synthesized using several methods. One of the most common methods is the reaction of 3-amino-4-pyridinecarboxylic acid with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with piperazine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has been widely used in scientific research for its potential as a therapeutic agent. It has been studied for its antipsychotic, anticonvulsant, and antidepressant properties. Piperazine derivatives have also been studied for their potential as anticancer agents.
Propiedades
Número CAS |
16019-53-7 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- |
Fórmula molecular |
C15H17ClN4 |
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C15H17ClN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2 |
Clave InChI |
CFWROSPUGSKJSY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
SMILES canónico |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
Otros números CAS |
16019-53-7 |
Sinónimos |
1-(3-Amino-4-pyridyl)-4-(m-chlorophenyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
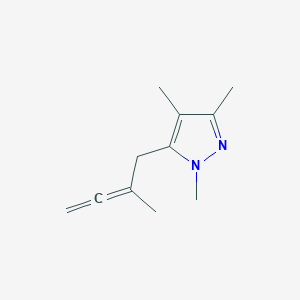
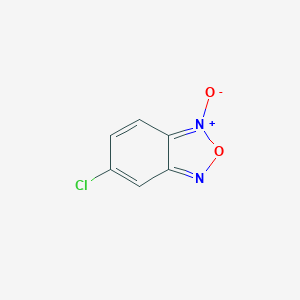
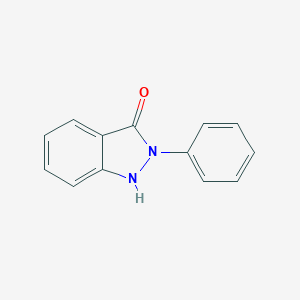
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
